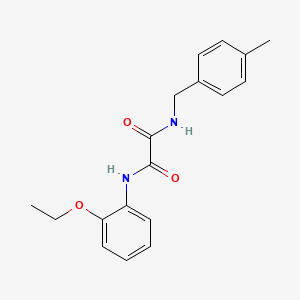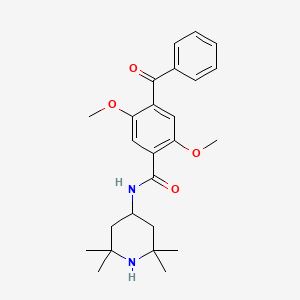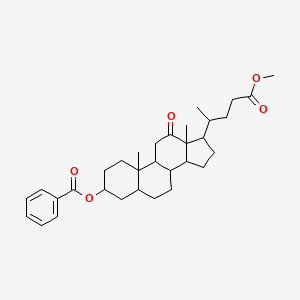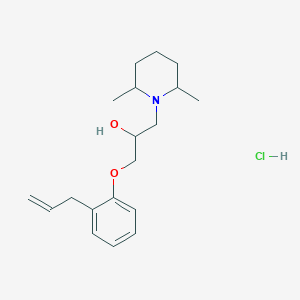
N-(2-butyl-3-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-butyl-3-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate, also known as BPQ-OXA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of N-(2-butyl-3-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate varies depending on its therapeutic application. In cancer research, this compound selectively inhibits the activity of CK2 by binding to its ATP-binding site, thereby preventing the phosphorylation of downstream targets involved in cell growth and survival. In neurodegenerative disease research, this compound inhibits the aggregation of amyloid-beta peptides by binding to their hydrophobic regions and preventing their self-assembly into toxic oligomers. In infectious disease research, this compound disrupts the integrity of bacterial and fungal cell membranes, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on its therapeutic application. In cancer research, this compound has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy. In neurodegenerative disease research, this compound has been shown to improve cognitive function and reduce amyloid-beta deposition in animal models of Alzheimer's disease. In infectious disease research, this compound has been shown to have broad-spectrum antimicrobial activity, including against antibiotic-resistant strains of bacteria and fungi.
実験室実験の利点と制限
N-(2-butyl-3-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to penetrate cell membranes and cross the blood-brain barrier. However, this compound also has limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on N-(2-butyl-3-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate. In cancer research, further studies are needed to investigate the efficacy of this compound in combination with other chemotherapeutic agents and to identify biomarkers of response to treatment. In neurodegenerative disease research, further studies are needed to investigate the long-term effects of this compound on cognitive function and to optimize its pharmacokinetic properties for clinical use. In infectious disease research, further studies are needed to investigate the mechanism of action of this compound against different types of bacteria and fungi and to assess its potential as a therapeutic agent for drug-resistant infections.
合成法
The synthesis of N-(2-butyl-3-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate involves the reaction of 2-(4-morpholinyl)acetic acid with 2-butyl-3-propyl-4-aminoquinoline in the presence of a coupling agent, followed by the addition of oxalic acid to form the oxalate salt. The purity of the compound can be improved through recrystallization.
科学的研究の応用
N-(2-butyl-3-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate has been studied for its potential therapeutic applications in various fields of medicine, including cancer, neurodegenerative diseases, and infectious diseases. In cancer research, this compound has shown promising results as a selective inhibitor of the protein kinase CK2, which is involved in the regulation of cell growth and survival. In neurodegenerative disease research, this compound has been studied for its potential to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. In infectious disease research, this compound has been shown to have antimicrobial activity against various bacteria and fungi.
特性
IUPAC Name |
N-(2-butyl-3-propylquinolin-4-yl)-2-morpholin-4-ylacetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2.C2H2O4/c1-3-5-10-19-17(8-4-2)22(18-9-6-7-11-20(18)23-19)24-21(26)16-25-12-14-27-15-13-25;3-1(4)2(5)6/h6-7,9,11H,3-5,8,10,12-16H2,1-2H3,(H,23,24,26);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUUXXDCAISWQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=CC=CC=C2C(=C1CCC)NC(=O)CN3CCOCC3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-indanecarboxamide](/img/structure/B5124305.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-hydroxynicotinamide](/img/structure/B5124308.png)


![3-(2-chlorophenyl)-N-{2-[(isopropylamino)carbonyl]phenyl}-5-methyl-4-isoxazolecarboxamide](/img/structure/B5124333.png)

![(2R*,6S*)-4-(1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)-2,6-dimethylmorpholine](/img/structure/B5124346.png)
![N-(5-{[(4-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B5124350.png)
![4-bromo-3-{[(3-hydroxyphenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide](/img/structure/B5124358.png)
![3-(3,4-dichlorophenyl)-5-[(5-iodo-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B5124383.png)